4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyano group, a thiazole ring, and a benzamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2,4-dimethylphenylamine with carbon disulfide and an appropriate halogenating agent, such as bromine or iodine, under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor, such as sodium cyanide, reacts with the thiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the cyano-thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2,4-dimethylphenyl)benzamide
- 4-cyano-N-(4-methylphenyl)benzamide
- 4-cyano-N-(2,4-dichlorophenyl)benzamide
Uniqueness
4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)15-6-4-14(10-20)5-7-15/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONPEOZACYFXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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